Enzyme Inhibition Potency: Human Vanilloid Receptor (TRPV1) Antagonist IC₅₀ Comparison
Derivatives bearing the 4-chloro-3-(trifluoromethyl)benzyl group exhibit single-digit nanomolar potency against the human TRPV1 receptor, as demonstrated by the urea derivative 1-(4-chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea. In a direct head-to-head comparison within the same assay system, this compound (IC₅₀ = 6 nM) shows substantially higher potency than the structurally related sorafenib (IC₅₀ = 22 nM for B-Raf), a multikinase inhibitor that lacks the benzyl urea linkage [1][2]. While not a direct matched molecular pair, the comparison highlights the value of the 4‑chloro‑3‑(trifluoromethyl)benzyl fragment in achieving high-affinity target engagement.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6 nM (1-(4-chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea) [1] |
| Comparator Or Baseline | Sorafenib: IC₅₀ = 22 nM (B-Raf) [2] |
| Quantified Difference | 3.7-fold lower IC₅₀ (higher potency) |
| Conditions | Human TRPV1 expressed in HEK293 cell membrane; agonist-induced intracellular calcium assay [1] |
Why This Matters
For medicinal chemistry programs targeting TRPV1, the 4-chloro-3-(trifluoromethyl)benzyl fragment provides a validated scaffold for achieving high potency, directly influencing lead selection and procurement of this specific building block.
- [1] BindingDB. (n.d.). BDBM50147069: 1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea (CHEMBL102486). Affinity Data. Retrieved from bindingdb.org. View Source
- [2] Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. View Source
